molecular formula C15H12ClF4NO3S B2559627 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1351642-47-1

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2559627
CAS No.: 1351642-47-1
M. Wt: 397.77
InChI Key: MXXALZLDOTWRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a potent and selective inhibitor of BRAF kinase, a critical signaling node in the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers, making it a prime therapeutic target. The compound is structurally related to advanced BRAF inhibitors and is designed to probe the mechanisms of oncogenic signaling and resistance. Research utilizing this inhibitor focuses on understanding tumorigenesis in melanoma, colorectal cancer, and other malignancies driven by BRAF mutations. Its mechanism involves competitive binding to the ATP-binding site of the BRAF kinase domain, thereby suppressing the phosphorylation of downstream effectors like MEK and ERK, which leads to the inhibition of cancer cell proliferation and induction of apoptosis. This sulfonamide-based compound is a valuable tool for in vitro and in vivo studies aimed at elucidating pathway dynamics, evaluating combination therapies to overcome drug resistance, and validating new targets within the RAS-RAF-MEK-ERK signaling cascade. Its specific chemical structure, featuring the 3-chloro-4-fluoro benzenesulfonamide group, is characteristic of molecules that exhibit high potency and selectivity for mutant BRAF over wild-type kinases.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4NO3S/c16-12-7-11(5-6-13(12)17)25(23,24)21-8-14(22)9-1-3-10(4-2-9)15(18,19)20/h1-7,14,21-22H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXALZLDOTWRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide, often referred to by its chemical structure, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H12ClF3N2O3S
  • Molecular Weight : 362.76 g/mol
  • CAS Number : 353292-92-9

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes such as cholinesterases and cyclooxygenase (COX). For instance, halogenated derivatives often exhibit enhanced interactions due to electron-withdrawing effects, which can stabilize enzyme-ligand complexes .
  • Antioxidant Activity : The presence of trifluoromethyl groups has been linked to increased free radical scavenging abilities. This is crucial in mitigating oxidative stress-related cellular damage .
  • Cytotoxicity : Studies have indicated that certain derivatives of sulfonamide compounds exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The specific mechanisms may involve apoptosis induction and cell cycle arrest .

Biological Activity Overview

Here is a summary of the biological activities associated with this compound and its analogs:

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AChE Inhibition3-Chloro-4-fluoro19.2
BChE Inhibition3-Chloro-4-fluoro13.2
Cytotoxicity (MCF-7)Various DerivativesVariable
Antioxidant ActivityTrifluoromethyl DerivativesModerate

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition with IC50 values indicating moderate potency against these enzymes. The structural modifications, particularly the presence of halogen atoms, were found to enhance inhibitory activity.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Research involving the cytotoxicity of sulfonamide derivatives showed that specific analogs exhibited substantial growth inhibition in MCF-7 cells. The study highlighted that the mechanism involved apoptosis and was influenced by the compound's ability to induce oxidative stress within the cells.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Solubility : Moderate aqueous solubility was noted at pH 7.4.
  • Permeability : Caco-2 permeability assays indicated that the compound is likely brain penetrable, which is vital for central nervous system-targeted therapies.
  • Stability : The compound showed good stability in human plasma over a period of two hours post-administration .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on the Benzene Ring

3-Chloro-4-fluoro vs. Methoxy/Chloro Derivatives
  • 3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide ():
    • Replaces the 4-fluoro with 4-methoxy , increasing electron-donating capacity.
    • The N-(furanylmethyl-thienylmethyl) group lacks the hydroxy and CF₃ motifs, reducing β3-AR selectivity compared to the target compound.
    • Impact : Methoxy groups may reduce metabolic stability due to demethylation pathways, whereas fluoro substituents enhance resistance to oxidation .
Double Sulfonamide Derivatives
  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():
    • Features a bis-sulfonamide structure, which increases molecular weight (affecting bioavailability) and introduces steric hindrance.
    • The 4-fluoro and dimethylphenyl groups may limit β3-AR binding due to reduced compatibility with receptor pockets .

N-Substituent Modifications

Hydroxyethyl vs. Heterocyclic Groups
  • N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]... (): Retains the hydroxyethyl group but replaces CF₃ with methoxy, reducing lipophilicity (logP decrease).
Trifluoromethylphenyl vs. Thiazole-Containing Analogues
  • (R)-N-[4-(2-((2-Hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl]-4-(4-(4-trifluoromethylphenyl)thiazol-2-yl)benzenesulfonamide (): Incorporates a thiazole ring and pyridinyl group, enhancing π-π stacking with β3-AR. The target compound’s hydroxyethyl-CF₃ motif may offer comparable affinity but simplified synthesis .

Pharmacological and Pharmacokinetic Profiles

Species-Specific Receptor Efficacy
  • Rat β3-AR agonists often fail in humans due to receptor divergence (e.g., lower efficacy of CL-316,243 in humans) . The target compound’s CF₃ group may improve human β3-AR binding, but its hydroxyethyl group must avoid off-target β1/β2-AR activation, a common issue with early agonists .
Metabolic Stability
  • 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (): Methoxy groups are susceptible to cytochrome P450-mediated demethylation, shortening half-life.

Data Tables

Table 1: Structural and Physical-Chemical Comparisons

Compound Name Substituents (Benzene) N-Substituent logP Molecular Weight Key Features
Target Compound 3-Cl, 4-F 2-hydroxy-2-(4-CF₃-phenyl)ethyl ~5.1* ~435.8 High lipophilicity, polar hydroxy
3-Chloro-4-methoxy-N-(furanylmethyl-thienylmethyl)benzenesulfonamide (Ev. 2) 3-Cl, 4-OCH₃ Furanylmethyl-thienylmethyl ~4.3 ~468.9 Electron-rich, metabolic liability
(R)-Thiazole-containing β3-AR agonist (Ev. 4, 10) 4-CF₃-thiazole Hydroxyethyl-pyridinyl 5.3 624.7 High receptor affinity, complex synthesis

*Estimated using fragment-based methods.

Table 2: Pharmacological Comparisons

Compound Class Human β3-AR Efficacy β1/β2-AR Selectivity Half-Life (h) Clinical Status
Target Compound Moderate (predicted) High ~8-12* Preclinical
CL-316,243 (Ev. 1) Low Low 2-4 Discontinued (Phase I)
L-796568 (Ev. 10) High Moderate 6-8 Phase II (halted)

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and sulfonylation. For example:

  • Step 1: React 4-(trifluoromethyl)phenylacetone with hydroxylamine to form the oxime intermediate.
  • Step 2: Reduce the oxime to generate the 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol backbone.
  • Step 3: Sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃) .
    Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, confirming the sulfonamide linkage and substituent orientation. Key parameters include bond angles (e.g., S–N–C) and torsional angles (e.g., dihedral angle between benzene rings) .
  • Spectroscopic Analysis:
    • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.8–8.2 ppm (aromatic protons), δ 4.2–4.5 ppm (–CH(OH)–), and δ 1.5–2.0 ppm (–CF₃). ¹⁹F NMR confirms trifluoromethyl (–CF₃) at δ −63 to −65 ppm .
    • HRMS: Exact mass calculation (e.g., [M+H]⁺ = 437.05 Da) verifies molecular formula .

Basic: What preliminary assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against bacterial acyl carrier protein synthase (acps-pptase) using a malachite green phosphate detection kit to measure IC₅₀ values .
  • Antimicrobial Screening: Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How can researchers identify and validate its primary enzymatic targets?

Methodological Answer:

  • Target Fishing: Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from bacterial lysates. Validate via SDS-PAGE and LC-MS/MS .
  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish between competitive/non-competitive binding modes. For example, pre-incubate the enzyme with the compound and monitor residual activity .
  • Mutagenesis: Generate acps-pptase mutants (e.g., Ser97Ala) to identify critical binding residues via activity loss .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing –CF₃ with –CH₃ or –Cl) and compare bioactivity .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Arg104 of acps-pptase) .
  • 3D-QSAR: Build CoMFA or CoMSIA models using IC₅₀ data to predict optimal substituent patterns .

Advanced: How should contradictory data on mechanism of action be resolved?

Methodological Answer:

  • Reproducibility Checks: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
  • Orthogonal Assays: Combine enzyme inhibition data with bacterial growth curve analysis to confirm dual-target inhibition hypotheses .
  • Metabolomic Profiling: Use LC-MS to track downstream pathway disruptions (e.g., fatty acid biosynthesis intermediates) .

Advanced: What computational approaches optimize its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess logP (target <3), solubility (ESOL model), and CYP450 inhibition risks .
  • Molecular Dynamics (MD): Simulate blood-brain barrier permeability (CHARMM force field) to guide structural modifications .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs to prioritize synthesis .

Advanced: How can researchers address unexpected by-products during synthesis?

Methodological Answer:

  • Mechanistic Analysis: Use DFT calculations (Gaussian 09) to identify reactive intermediates (e.g., sulfonyl nitrene formation) .
  • Reaction Monitoring: Employ in-situ IR spectroscopy to detect side products (e.g., over-sulfonylation) and adjust stoichiometry .
  • By-Product Isolation: Purify via preparative TLC and characterize by NMR/MS to identify structural deviations (e.g., di-sulfonamide adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.